Cas no 3160-94-9 (2-(3-Methoxyphenyl)-3-phenylpropanoic acid)
2-(3-Methoxyphenyl)-3-phenylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-methoxyphenyl)-3-phenylpropanoic acid
- 2-(3-Methoxyphenyl)-3-phenylpropanoic acid
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- MDL: MFCD09885470
- Inchi: 1S/C16H16O3/c1-19-14-9-5-8-13(11-14)15(16(17)18)10-12-6-3-2-4-7-12/h2-9,11,15H,10H2,1H3,(H,17,18)
- InChI Key: HBUWRXXZFFZESJ-UHFFFAOYSA-N
- SMILES: OC(C(C1C=CC=C(C=1)OC)CC1C=CC=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 284
- Topological Polar Surface Area: 46.5
2-(3-Methoxyphenyl)-3-phenylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M229465-10mg |
2-(3-Methoxyphenyl)-3-phenylpropanoic Acid |
3160-94-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M229465-50mg |
2-(3-Methoxyphenyl)-3-phenylpropanoic Acid |
3160-94-9 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M229465-100mg |
2-(3-Methoxyphenyl)-3-phenylpropanoic Acid |
3160-94-9 | 100mg |
$ 230.00 | 2022-06-04 | ||
| OTAVAchemicals | 1037391-50MG |
2-(3-methoxyphenyl)-3-phenylpropanoic acid |
3160-94-9 | 95% | 50MG |
$171 | 2023-07-05 | |
| OTAVAchemicals | 1037391-100MG |
2-(3-methoxyphenyl)-3-phenylpropanoic acid |
3160-94-9 | 95% | 100MG |
$229 | 2023-07-05 | |
| OTAVAchemicals | 1037391-250MG |
2-(3-methoxyphenyl)-3-phenylpropanoic acid |
3160-94-9 | 95% | 250MG |
$309 | 2023-07-05 | |
| OTAVAchemicals | 1037391-1000MG |
2-(3-methoxyphenyl)-3-phenylpropanoic acid |
3160-94-9 | 95% | 1g |
$459 | 2023-07-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646545-50mg |
2-(3-Methoxyphenyl)-3-phenylpropanoic acid |
3160-94-9 | 98% | 50mg |
¥2360.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646545-100mg |
2-(3-Methoxyphenyl)-3-phenylpropanoic acid |
3160-94-9 | 98% | 100mg |
¥3166.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646545-250mg |
2-(3-Methoxyphenyl)-3-phenylpropanoic acid |
3160-94-9 | 98% | 250mg |
¥5344.00 | 2024-08-02 |
2-(3-Methoxyphenyl)-3-phenylpropanoic acid Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-(3-Methoxyphenyl)-3-phenylpropanoic acid
Introduction to 2-(3-Methoxyphenyl)-3-phenylpropanoic acid (CAS No. 3160-94-9)
2-(3-Methoxyphenyl)-3-phenylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 3160-94-9, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a unique structural arrangement of phenyl and aliphatic groups, has garnered attention due to its potential applications in drug development and biochemical studies. The presence of both methoxy and phenyl substituents on the aromatic ring contributes to its distinct chemical properties, making it a subject of interest for synthetic chemists and medicinal researchers.
The structural formula of 2-(3-Methoxyphenyl)-3-phenylpropanoic acid consists of a propionic acid backbone substituted with two phenyl groups, one of which is further modified by a methoxy group. This configuration imparts a balance of lipophilicity and electronic characteristics that are often exploited in the design of bioactive molecules. The compound's solubility profile, melting point, and spectral properties have been thoroughly characterized, providing a solid foundation for further investigation.
In recent years, there has been growing interest in the exploration of 2-(3-Methoxyphenyl)-3-phenylpropanoic acid for its potential pharmacological activities. Studies have suggested that this compound may exhibit properties relevant to neurological disorders, inflammation, and metabolic diseases. The methoxyphenyl moiety, in particular, is known for its ability to interact with various biological targets, including enzymes and receptors involved in signal transduction pathways.
One of the most compelling aspects of 2-(3-Methoxyphenyl)-3-phenylpropanoic acid is its versatility as a scaffold for drug discovery. Researchers have utilized this compound as a building block to synthesize derivatives with enhanced bioavailability and targeted therapeutic effects. For instance, modifications to the phenyl rings or the propionic acid moiety have led to compounds with improved binding affinity to specific proteins or enzymes. Such derivatives are being evaluated in preclinical studies to assess their efficacy and safety profiles.
The synthesis of 2-(3-Methoxyphenyl)-3-phenylpropanoic acid has been optimized through various chemical methodologies, including Friedel-Crafts acylation and condensation reactions. These synthetic routes ensure high yields and purity, which are critical for pharmaceutical applications. The compound's stability under different storage conditions has also been studied, providing insights into its long-term viability as an intermediate or active ingredient.
Advances in computational chemistry have further enhanced the understanding of 2-(3-Methoxyphenyl)-3-phenylpropanoic acid's interactions with biological systems. Molecular modeling techniques have been employed to predict how this compound might bind to target proteins, offering a virtual screening platform for identifying potential drug candidates. These simulations have complemented experimental approaches, providing a more comprehensive view of the compound's pharmacokinetic behavior.
In clinical research, 2-(3-Methoxyphenyl)-3-phenylpropanoic acid has been investigated for its potential role in modulating inflammatory responses. Studies have shown that derivatives of this compound can inhibit key enzymes involved in the production of pro-inflammatory cytokines. This mechanism suggests that it may be useful in treating conditions such as rheumatoid arthritis or inflammatory bowel disease. Additionally, its ability to cross the blood-brain barrier has opened avenues for exploring its applications in neurodegenerative diseases.
The environmental impact of synthesizing and handling 2-(3-Methoxyphenyl)-3-phenylpropanoic acid has also been considered. Efforts have been made to develop greener synthetic protocols that minimize waste and reduce energy consumption. These sustainable practices align with the broader goal of making pharmaceutical research more environmentally responsible while maintaining high standards of quality and efficacy.
Future directions for research on 2-(3-Methoxyphenyl)-3-phenylpropanoic acid include exploring its role in combination therapies. By pairing this compound with other bioactive molecules, researchers aim to develop synergistic treatments that address multiple aspects of a disease simultaneously. Such approaches could lead to more effective interventions with fewer side effects.
The commercial potential of 2-(3-Methoxyphenyl)-3-phenylpropanoic acid is also being evaluated by pharmaceutical companies. Its unique structure and demonstrated biological activity make it an attractive candidate for licensing or further development into market-ready drugs. As regulatory pathways become more streamlined for innovative therapeutics, compounds like this one are well-positioned to enter clinical trials and eventually reach patients in need.
In conclusion,2-(3-Methoxyphenyl)-3-phenylpropanoic acid (CAS No. 3160-94-9) represents a promising area of research with significant implications for human health. Its structural features, combined with emerging data on its pharmacological effects, underscore its value as both a research tool and a potential therapeutic agent. Continued investigation into this compound will likely yield new insights into disease mechanisms and innovative treatments for a variety of conditions.
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